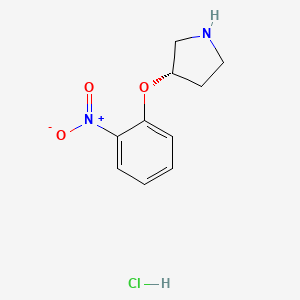

(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride

CAS No.: 1286207-04-2

Cat. No.: VC4144830

Molecular Formula: C10H13ClN2O3

Molecular Weight: 244.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286207-04-2 |

|---|---|

| Molecular Formula | C10H13ClN2O3 |

| Molecular Weight | 244.68 |

| IUPAC Name | (3S)-3-(2-nitrophenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H/t8-;/m0./s1 |

| Standard InChI Key | WWGSGDMXNWCTSX-QRPNPIFTSA-N |

| SMILES | C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl |

Introduction

Chemical Identity and Structural Features

(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride belongs to the class of nitrogen-containing heterocycles, specifically pyrrolidine derivatives. Its molecular formula is C₁₀H₁₃ClN₂O₃, with a molecular weight of 262.66 g/mol . The compound’s structure comprises:

-

A pyrrolidine ring (C₄H₈N) in the (S)-configuration.

-

A 2-nitrophenoxy group (-O-C₆H₃(NO₂)) substituted at the 3-position.

-

A hydrochloride counterion.

The stereochemistry at the 3-position is critical for its interaction with biological targets, as enantiomeric purity often dictates pharmacological activity . The nitro group introduces electron-withdrawing properties, influencing reactivity and solubility.

Table 1: Key Physicochemical Properties

Synthesis and Synthetic Routes

The synthesis of (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride involves multi-step processes, often starting from chiral precursors. While no direct synthesis is documented for this compound, analogous routes for related pyrrolidine derivatives provide insight:

Key Methodologies from Patent Literature

A patent (US7652152B2) describes the synthesis of (S)-3-hydroxypyrrolidine via lactam cyclization and reduction . Adapting this approach:

-

Starting Material: Optically pure 4-amino-(S)-2-hydroxybutyric acid.

-

Protection: Introduction of an amine-protecting group (e.g., carbamate).

-

Reduction: Conversion of the carboxylic acid to a primary alcohol.

-

Halogenation: Activation of the alcohol to a leaving group (e.g., bromide).

-

Cyclization: Intramolecular nucleophilic substitution to form the pyrrolidine ring .

For (S)-3-(2-Nitrophenoxy)pyrrolidine, a nitroaryl etherification step would replace the hydroxyl group with 2-nitrophenoxy, followed by HCl salt formation.

Table 2: Comparative Synthesis of Pyrrolidine Derivatives

Applications in Pharmaceutical Research

While direct pharmacological data for (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride are scarce, its structural analogs highlight potential applications:

Anticonvulsant Agents

Pyrrolidine-2-carboxamide derivatives exhibit anticonvulsant activity in maximal electroshock (MES) models . For example, N-(4-chlorophenyl)pyrrolidine-2-carboxamide showed ED₅₀ = 30 mg/kg, comparable to phenytoin . The nitro group in (S)-3-(2-Nitrophenoxy)pyrrolidine may enhance binding to neuronal ion channels.

Intermediate in Drug Synthesis

The compound’s chiral backbone makes it valuable for synthesizing enantiomerically pure drugs. For instance:

-

Calcium Antagonists: Pyrrolidine intermediates are used in Barnidipine synthesis .

-

Antibiotics: Carbapenem antibiotics utilize pyrrolidine scaffolds for β-lactamase resistance .

Ligand Design

The nitro group can coordinate to metal centers, suggesting utility in catalytic systems. Similar compounds are explored in asymmetric catalysis .

Comparison with Related Compounds

Table 3: Structural and Functional Analogues

| Compound | Substituent | Molecular Weight | Application |

|---|---|---|---|

| (S)-3-(2-Nitrophenoxy)pyrrolidine HCl | 2-Nitrophenoxy | 262.66 g/mol | Pharmaceutical intermediate |

| 3-(2-Fluoro-6-nitrophenoxy)pyrrolidine HCl | 2-Fluoro-6-nitrophenoxy | 262.66 g/mol | Research chemical |

| (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | tert-Butyl carbamate | 308.33 g/mol | Synthetic intermediate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume